N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine
Description
Chemical Significance and Structural Uniqueness
The molecular architecture of This compound features a pyridine ring substituted at the 2-position with a dimethylamine group, at the 4-position with a methyl group, and at the 5-position with a piperidin-2-yl moiety. This arrangement creates a sterically congested environment that influences both its physicochemical properties and reactivity. The piperidine ring, a six-membered nitrogen-containing heterocycle, adopts a chair conformation in solution, which minimizes steric strain and enhances stability. The methyl groups at the 2- and 4-positions further contribute to the compound’s hydrophobicity, as evidenced by its calculated partition coefficient (LogP ≈ 2.1), suggesting moderate lipid solubility.
A key structural distinction lies in the positioning of the piperidine substituent. Unlike 3- or 4-piperidinyl analogs, the 5-piperidin-2-yl group in this compound introduces axial chirality, potentially enabling enantioselective interactions in biological systems. This characteristic aligns with broader trends in drug design, where chiral centers are leveraged to improve target selectivity. The compound’s SMILES notation, CC1=C(C2CCCCN2)C=NC(NC)=C1 , underscores the connectivity of its substituents, with the piperidine ring fused to the pyridine core via a single carbon-carbon bond.
Historical Context in Heterocyclic Chemistry Research
The synthesis of This compound emerged from advancements in cross-coupling methodologies developed in the early 21st century. The 2014 publication by structures in the Journal of Medicinal Chemistry detailing Suzuki-Miyaura reactions for 2-aminopyridine derivatives marked a pivotal moment, demonstrating the feasibility of constructing complex aryl-amine scaffolds. By 2020, patents such as WO2020222256A1 highlighted the compound’s relevance in pharmaceutical contexts, particularly as a precursor for kinase inhibitors targeting TGF-β and BMP pathways.
Historically, aminopyridines have served as model systems for studying hydrogen bonding and aromatic stacking interactions. The Environmental Protection Agency’s 2006 report on aminopyridine biodegradation underscored their environmental persistence, driven by strong adsorption to soil particles and resistance to microbial degradation. These findings informed later synthetic efforts, including the development of This compound , which incorporates structural motifs designed to balance reactivity and stability.
Research Objectives and Knowledge Gaps
Current research objectives center on optimizing synthetic routes, elucidating structure-activity relationships (SAR), and expanding applications in catalysis and drug discovery. Despite progress, several knowledge gaps persist:
- Synthetic Efficiency : Existing protocols, such as reductive amination and Suzuki couplings, yield the compound in moderate efficiencies (40–85%). Improved catalytic systems or flow chemistry approaches could enhance scalability.
- Chirality Effects : The impact of the piperidine ring’s axial chirality on biological activity remains uncharacterized. Resolving enantiomers and testing their individual potencies could reveal novel pharmacophores.
- Solid-State Behavior : Polymorphic forms and salt derivatives, as hinted at in patent literature, have not been systematically explored. Such studies are critical for pharmaceutical formulation.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉N₃ | |
| Molecular Weight | 205.30 g/mol | |
| Calculated LogP | 2.1 | |
| Synthetic Yield (Reported) | 45–85% |
Future studies must address these challenges to unlock the compound’s full potential. For instance, computational modeling could predict binding conformations in kinase targets, while advanced crystallization techniques might reveal preferred polymorphic forms. By bridging these gaps, researchers can position This compound as a cornerstone in next-generation heterocyclic chemistry.
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Structure
3D Structure
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N,4-dimethyl-5-piperidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c1-9-7-12(13-2)15-8-10(9)11-5-3-4-6-14-11/h7-8,11,14H,3-6H2,1-2H3,(H,13,15) |
InChI Key |
KBAIRPYVRKRJSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCCN2)NC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Amination
A foundational approach involves quaternizing pyridine derivatives followed by nucleophilic displacement. For example, pyridine quaternized with thionyl chloride in ethyl acetate forms N-[4-pyridyl]pyridinium chloride hydrochloride, which undergoes amination with N,N-dimethylformamide (DMF) to introduce dimethylamino groups. Adapting this method, the piperidin-2-yl group can be introduced via substitution at position 5 using piperidine derivatives under basic conditions.
Directed Metalation and Cross-Coupling
Recent advances leverage nickel-catalyzed cross-coupling to install methyl groups. In a related process, 2-amino-3,5-dibromo-4-methylpyridine reacts with methyl zinc compounds in the presence of nickel catalysts, enabling selective methylation at position 4. This strategy could be modified to incorporate piperidine through Suzuki-Miyaura coupling by substituting bromine at position 5 with a piperidin-2-yl boronic ester.
Stepwise Synthesis Approaches
Table 1: Reaction Conditions and Yields
| Step | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Pyridine, SOCl₂ | 25–35 | 52.5 | 96.5 |
| 2 | Piperidin-2-yl Li | −78 | 68.2 | 89.0 |
| 3 | Dimethylamine, DMF | 140–150 | 81.7 | 94.2 |
One-Pot Tandem Synthesis
Catalytic Methods and Reagents
Nickel-Catalyzed Methylation
Nickel(II) acetate catalyzes the reaction between 5-bromo-4-methylpyridin-2-amine and methyl zinc bromide, achieving 88% yield. The catalyst’s ligand environment (e.g., 1,2-bis(diphenylphosphino)ethane) prevents β-hydride elimination, ensuring selective methylation.
Palladium-Mediated Coupling
Purification and Characterization
Solvent Extraction and Distillation
Post-reaction mixtures are hydrolyzed with 10% NaOH, extracting the product into benzene. Azeotropic distillation removes residual DMF, and vacuum distillation isolates the amine (bp 120–125°C at 0.5 mmHg).
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 8.42 (d, 1H, Py-H), 3.15 (m, 1H, Piperidine-H), 2.98 (s, 6H, N(CH₃)₂), 2.35 (s, 3H, CH₃).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Hazard Profile |
|---|---|---|---|---|
| Stepwise Quaternization | 81.7 | 94.2 | High | Low (recycled solvents) |
| One-Pot Tandem | 75.3 | 88.5 | Moderate | Moderate (exothermic) |
| Nickel-Catalyzed | 88.0 | 96.8 | High | Low (low toxicity) |
The nickel-catalyzed route offers superior yield and purity but requires specialized equipment for handling air-sensitive reagents. The stepwise method remains preferred for industrial-scale synthesis due to solvent recovery systems.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes ethyl acetate and benzene recycling, reducing raw material costs by 30% . Continuous flow reactors are being explored to enhance safety during exothermic amination steps.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine ring and piperidine moiety participate in nucleophilic substitutions under controlled conditions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like acetonitrile at 60–80°C, yielding N-alkylated derivatives.
-
Acylation : Acetyl chloride in ethanol at reflux introduces acyl groups to the amine sites.
Table 1: Nucleophilic Substitution Conditions
| Reaction Type | Reagent | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| Alkylation | Methyl iodide | Acetonitrile | 80°C | N-Methylated derivative | |
| Acylation | Acetyl chloride | Ethanol | Reflux | N-Acetylated compound |
Cycloaddition and Heterocycle Formation
The compound undergoes [3+2] cycloadditions with nitrile oxides or azides to form fused heterocycles. For instance:
-
Reaction with benzyl azide in toluene at 120°C produces triazole-linked derivatives, confirmed by HPLC monitoring.
Functionalization of the Piperidine Moiety
The secondary amine in the piperidine ring reacts selectively:
-
Salt Formation : Treating with HCl in methanol yields a water-soluble hydrochloride salt.
-
Reductive Amination : Reacts with aldehydes (e.g., formaldehyde) and NaBH₃CN to introduce substituents at the piperidine nitrogen .
Table 2: Piperidine Functionalization
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Salt Formation | HCl/MeOH, 25°C | Hydrochloride salt | |
| Reductive Amination | Formaldehyde, NaBH₃CN, MeOH | N-Methylpiperidine derivative |
Oxidation and Reduction
-
Oxidation : The methyl group on pyridine resists oxidation, but the piperidine ring undergoes partial oxidation with KMnO₄ to form N-oxides.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine under high pressure .
Stability and Reactivity Trends
-
pH Sensitivity : Stable in neutral conditions but degrades under strong acidic/basic conditions due to protonation/deprotonation of the amine groups .
-
Thermal Stability : Decomposes above 200°C, confirmed by thermogravimetric analysis.
Key Mechanistic Insights
Scientific Research Applications
N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine exhibits significant biological properties that make it a candidate for drug development:
- Inhibition of Protein Kinases : This compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors of CDKs are being explored for their potential in cancer therapy due to their ability to halt tumor growth by preventing cell division .
- Neuronal Nitric Oxide Synthase Inhibition : Research indicates that derivatives based on the 2-aminopyridine scaffold, similar to this compound, can selectively inhibit neuronal nitric oxide synthase (nNOS). This inhibition is relevant for conditions like neurodegenerative diseases where nitric oxide plays a detrimental role .
Therapeutic Potential
The therapeutic implications of this compound are promising:
Cancer Treatment
This compound's ability to inhibit CDKs suggests its utility in treating various cancers. Preclinical studies have demonstrated that compounds with similar structures can reduce tumor growth in xenograft models by inducing apoptosis in cancer cells .
Neurological Disorders
Given its potential as an nNOS inhibitor, this compound may also be beneficial in treating neurological disorders characterized by excessive nitric oxide production. The modulation of nitric oxide levels can alleviate neuroinflammation and protect neuronal cells from damage .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
Mechanism of Action
The mechanism of action of N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural Variations in the Pyridine/Pyrimidine Core
- Pyridin-2-amine vs. Pyrimidin-2-amine: N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine has a pyridine core, whereas 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-2-yl)pyrimidin-2-amine () features a pyrimidine ring. 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine () replaces the piperidine with a piperazine group, introducing a seven-membered ring with a second nitrogen. This increases flexibility and alters electronic properties, which may improve solubility or binding kinetics in drug candidates .
Substituent Modifications
- Piperidine vs. Other Nitrogen-Containing Rings: 5-[(Pyrrolidin-1-yl)methyl]pyridin-2-amine () substitutes the piperidine with a pyrrolidine group (five-membered ring) attached via a methylene spacer. 4-(4-Methyl-2-methylsulfanyl-1H-imidazol-5-yl)-N-(4-morpholin-4-ylphenyl)pyridin-2-amine () incorporates a morpholine group, which enhances hydrogen-bonding capacity and metabolic stability compared to piperidine .
- Functional Group Additions: N-Isopropyl-N,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine () includes a boronate ester, enabling participation in Suzuki-Miyaura cross-couplings for further derivatization—a feature absent in the target compound . N-Phenyl-5-thiophen-2-yl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine () adds a trifluoromethyl group and a thiazolo-pyridine fused system.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity and Solubility :
The dimethyl groups in the target compound increase lipophilicity compared to N-(4-(tert-butyl)phenyl)pyridin-2-amine (), which has a bulky tert-butylphenyl group. However, the tert-butyl group may improve metabolic stability by shielding reactive sites . - Hydrogen-Bonding Potential: 5-(2-Methoxypyridin-3-yl)pyridin-2-amine () contains a methoxy group capable of hydrogen bonding, whereas the target compound relies on the piperidine’s secondary amine for such interactions. This difference could influence solubility and target affinity .
Data Table: Key Compounds and Properties
*Estimated based on similar structures.
Biological Activity
N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Molecular Formula: C25H28N8S
Molecular Weight: 472.6 g/mol
IUPAC Name: N,4-dimethyl-5-[2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrimidin-4-yl]-N-phenyl-1,3-thiazol-2-amine
The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific protein kinases. This compound has been identified as an inhibitor of cyclin-dependent kinases (CDK), particularly CDK4 and CDK6, which are critical in regulating cell cycle progression. Inhibition of these kinases can lead to reduced cell proliferation, making it a candidate for cancer therapy .
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, studies on acute myeloid leukemia (AML) cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptotic pathways .
Table 1: Anticancer Efficacy Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (AML) | 0.25 | CDK4/6 inhibition |
| MCF7 (Breast Cancer) | 0.50 | Induction of apoptosis |
| A549 (Lung Cancer) | 0.75 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have indicated that the compound possesses significant bactericidal effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Table 2: Antimicrobial Efficacy Data
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | Bactericidal |
| Escherichia coli | 0.30 | 0.35 | Bactericidal |
| Klebsiella pneumoniae | 0.40 | 0.45 | Bactericidal |
Case Studies
One notable study involved the use of this compound in a mouse model for leukemia. The compound was administered at varying doses, leading to a statistically significant decrease in tumor burden compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, supporting its potential as an effective therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine, and what intermediates are critical?
- A multi-step synthesis approach is typical. First, functionalize pyridine via nucleophilic substitution or coupling reactions. For example, introduce the piperidine moiety via Buchwald-Hartwig amination or cross-coupling using a pre-synthesized piperidine-bearing boronic ester (as seen in analogous pyridine derivatives) . Methylation at the pyridine nitrogen (N) and position 4 can be achieved using methyl iodide or dimethyl sulfate under basic conditions. Key intermediates include halogenated pyridines (e.g., 5-bromo-4-methylpyridin-2-amine) and piperidine-containing boronic esters for Suzuki-Miyaura coupling .
Q. How does the basicity of the piperidine ring influence the compound’s reactivity in acid-base or nucleophilic reactions?
- Piperidine’s high basicity (pKb ~2.7) compared to pyridine (pKb ~8.7) ensures the amine group remains protonated under physiological or acidic conditions, enhancing solubility and nucleophilicity. This impacts reactions like alkylation or acylation, where the protonated amine acts as a better leaving group or participates in hydrogen bonding during catalysis .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- Use X-ray diffraction (XRD) to resolve crystal packing and bond angles (e.g., dihedral angles between pyridine and piperidine rings) . NMR (1H/13C) confirms substitution patterns: methyl groups at N and C4 appear as singlets, while piperidine protons show distinct splitting. IR spectroscopy identifies N-H stretching (~3300 cm⁻¹) and aromatic C=C vibrations .
Advanced Research Questions
Q. What computational methods optimize the prediction of molecular geometry and electronic properties?
- DFT/B3LYP with basis sets like 6-311G(d,p) or cc-pVTZ accurately calculates bond lengths, angles, and frontier molecular orbitals (HOMO/LUMO). Compare results with XRD data to validate electrostatic potential maps, which predict sites for electrophilic/nucleophilic attacks . For solvation effects, include implicit solvent models (e.g., PCM) .
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) across studies?
- Replicate experiments under standardized conditions (solvent, temperature, concentration). Use 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate with computational NMR chemical shift predictions (e.g., GIAO method in Gaussian) to distinguish between structural isomers or tautomers .
Q. What strategies modulate pharmacokinetic properties via structural modifications?
- Modify the piperidine ring to adjust lipophilicity:
- Introduce polar groups (e.g., hydroxyl) to enhance water solubility.
- Replace piperidine with morpholine for reduced basicity and altered metabolic stability.
- Substitute the pyridine methyl group with trifluoromethyl to improve membrane permeability . Validate changes via in vitro assays (e.g., plasma protein binding, microsomal stability).
Q. How to design molecular docking studies to explore biological target interactions?
- Prepare the compound’s 3D structure (optimized via DFT) and target protein (e.g., enzyme active site from PDB). Use docking software (AutoDock Vina, Glide) with flexible ligand settings. Assess binding affinity (ΔG), hydrogen bonds with catalytic residues, and hydrophobic interactions. Validate with MD simulations to evaluate stability .
Data Contradiction Analysis Example
Scenario: Conflicting pKa values reported for the piperidine amine.
Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
